molecular formula C22H14O B1589947 1-(Perylen-3-yl)ethanone CAS No. 7415-79-4

1-(Perylen-3-yl)ethanone

Cat. No.: B1589947
CAS No.: 7415-79-4
M. Wt: 294.3 g/mol
InChI Key: RLLJMTMGJZKXIV-UHFFFAOYSA-N
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Description

1-(Perylen-3-yl)ethanone is an organic compound with the molecular formula C22H14O. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and features an ethanone group attached to the perylene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Perylen-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of perylene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Perylen-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perylene-3-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ethanone group can yield 1-(Perylen-3-yl)ethanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Perylene-3-carboxylic acid.

    Reduction: 1-(Perylen-3-yl)ethanol.

    Substitution: Halogenated perylene derivatives.

Scientific Research Applications

1-(Perylen-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a probe in photophysical studies.

    Biology: Employed in the study of biological systems due to its fluorescent properties.

    Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent marker in imaging techniques.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which 1-(Perylen-3-yl)ethanone exerts its effects is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are typically those associated with its interaction with light and subsequent energy transfer processes.

Comparison with Similar Compounds

1-(Perylen-3-yl)ethanone can be compared with other perylene derivatives such as:

    Perylene-3,4,9,10-tetracarboxylic dianhydride: Known for its use in pigments and dyes.

    Perylene-3-carboxylic acid: Utilized in organic synthesis and as a building block for more complex molecules.

    1-(Perylen-3-yl)ethanol: A reduced form of this compound with different chemical properties.

The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and photophysical characteristics, making it valuable for specialized applications.

Properties

IUPAC Name

1-perylen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O/c1-13(23)15-11-12-20-18-8-3-6-14-5-2-7-17(21(14)18)19-10-4-9-16(15)22(19)20/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLJMTMGJZKXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C5=C2C1=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546920
Record name 1-(Perylen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7415-79-4
Record name 1-(Perylen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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